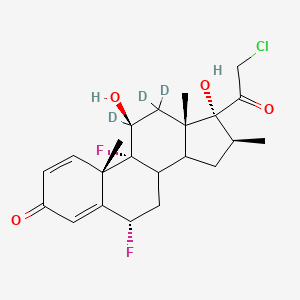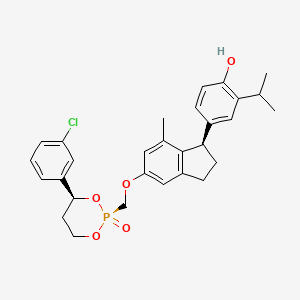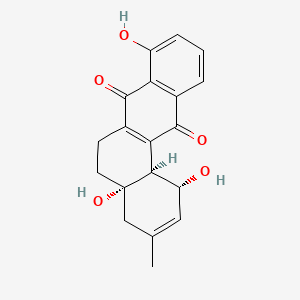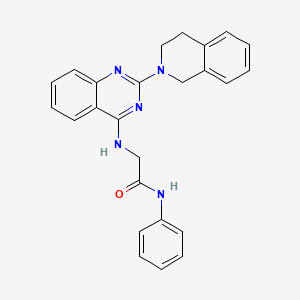
Chloropropylate-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloropropylate-d7 is a deuterated analog of Chloropropylate, a compound known for its use as an acaricide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloropropylate-d7 typically involves the deuteration of Chloropropylate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under a deuterium atmosphere at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors capable of handling high pressures and temperatures. The deuterium gas used in the process is often sourced from specialized suppliers to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Chloropropylate-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products include substituted chloropropylate derivatives.
科学的研究の応用
Chloropropylate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pesticides and acaricides with improved efficacy and safety profiles.
作用機序
The mechanism of action of Chloropropylate-d7 involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism within biological systems. This helps in understanding the pathways and mechanisms by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
Chlorobenzilate: Another acaricide with similar chemical properties but without deuterium labeling.
Chloropropylate: The non-deuterated analog of Chloropropylate-d7.
Benzilic acid derivatives: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace and study the compound’s behavior in complex biological systems, offering insights that are not possible with non-deuterated analogs.
特性
分子式 |
C17H16Cl2O3 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3/i1D3,2D3,11D |
InChIキー |
AXGUBXVWZBFQGA-UENXPIBQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
正規SMILES |
CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















